molecular formula C12H15NO2 B13217742 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)benzaldehyde

2-(3-Hydroxy-3-methylpyrrolidin-1-yl)benzaldehyde

Cat. No.: B13217742
M. Wt: 205.25 g/mol
InChI Key: WHHXRJUBMRMYSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Hydroxy-3-methylpyrrolidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . This compound features a benzaldehyde moiety attached to a pyrrolidine ring, which is further substituted with a hydroxy and a methyl group. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)benzaldehyde typically involves the reaction of benzaldehyde derivatives with pyrrolidine derivatives under controlled conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the desired product . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-3-methylpyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures, solvents, and reaction times .

Major Products

The major products formed from these reactions include various substituted benzaldehydes, alcohols, and carboxylic acids, depending on the reaction pathway chosen .

Scientific Research Applications

2-(3-Hydroxy-3-methylpyrrolidin-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug discovery and development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and benzaldehyde moiety contribute to its binding affinity and reactivity with various enzymes and receptors. The compound’s effects are mediated through its ability to form stable complexes with these targets, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Hydroxy-3-methylpyrrolidin-1-yl)benzaldehyde is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-(3-hydroxy-3-methylpyrrolidin-1-yl)benzaldehyde

InChI

InChI=1S/C12H15NO2/c1-12(15)6-7-13(9-12)11-5-3-2-4-10(11)8-14/h2-5,8,15H,6-7,9H2,1H3

InChI Key

WHHXRJUBMRMYSO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1)C2=CC=CC=C2C=O)O

Origin of Product

United States

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